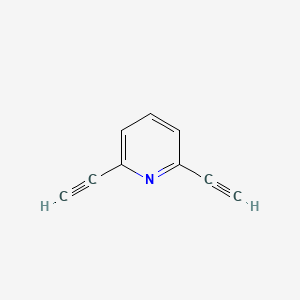

2,6-二乙炔基吡啶

描述

2,6-Diethynylpyridine is an organic compound with the molecular formula C₉H₅N. It is characterized by the presence of two ethynyl groups attached to the 2 and 6 positions of a pyridine ring.

科学研究应用

2,6-Diethynylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential use in the development of bioactive compounds.

Medicine: Explored for its potential in drug development due to its unique structural properties.

Industry: Utilized in the production of materials with specific electronic and optical properties

作用机制

Target of Action

It is known that the compound forms hydrogen-bonded head-to-tail tapes through c(sp2)–h···n interactions .

Mode of Action

2,6-Diethynylpyridine interacts with its targets through a series of hydrogen bonding and π–π stacking interactions . Specifically, the crystallization of 2,6-Diethynylpyridine leads to C(sp2)–H···N hydrogen bonded head-to-tail tapes, which are held together by C(sp)–H···π hydrogen bridges to form 2D polar sheets . Further assembly through π–π stacking interaction results in 3D polar crystals .

Biochemical Pathways

The compound’s ability to form 3d polar crystals through a series of hydrogen bonding and π–π stacking interactions suggests that it may influence pathways related to molecular assembly and crystal formation .

Result of Action

The molecular and cellular effects of 2,6-Diethynylpyridine’s action primarily involve the formation of 3D polar crystals . These crystals show an intense powder second harmonic generation (SHG) response, which is 5-fold stronger than that of crystalline urea .

Action Environment

The action, efficacy, and stability of 2,6-Diethynylpyridine can be influenced by environmental factors . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

生化分析

Biochemical Properties

It is known that the compound can undergo high-pressure polymerization, leading to the formation of one-dimensional ordered polymers This suggests that 2,6-Diethynylpyridine may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions

Cellular Effects

Given its ability to form polymers under high pressure, it is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is known that the compound can undergo polymerization under high pressure, with the reaction starting between the alkynyl groups This suggests that 2,6-Diethynylpyridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can form one-dimensional ordered polymers under high pressure This suggests that the effects of 2,6-Diethynylpyridine may change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

Given the compound’s ability to form polymers under high pressure , it is possible that it could interact with enzymes or cofactors and influence metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 2,6-dibromopyridine with terminal alkynes in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 2,6-Diethynylpyridine are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and relatively mild reaction conditions .

化学反应分析

Types of Reactions: 2,6-Diethynylpyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyridine derivatives

相似化合物的比较

- 2,4-Diethynylpyridine

- 2,5-Diethynylpyridine

- 3,5-Diethynylpyridine

Comparison: 2,6-Diethynylpyridine is unique due to the positioning of the ethynyl groups at the 2 and 6 positions, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect the compound’s electronic and optical properties, making it distinct from other diethynylpyridine derivatives .

属性

IUPAC Name |

2,6-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRLFYTZNXGQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503251 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-46-8 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6-diethynylpyridine (C₉H₅N) has a molecular weight of 127.14 g/mol. It is characterized by a pyridine ring with two ethynyl groups attached at the 2 and 6 positions. Spectroscopic data, including NMR and UV-Vis, can be found in various publications [].

ANone: While lacking conventional hydrogen bonding sites and alkyl chains, 2,6-diethynylpyridine exhibits self-assembly into ordered structures at specific interfaces. For instance, at the 1-phenyloctane/highly oriented pyrolytic graphite (HOPG) interface, it forms ordered arrays driven by weak C-H...N and C-H...π hydrogen bonds, influenced by the periodic potential of the graphite surface []. This molecule also exhibits polar assembly in its crystal structure through a combination of C(sp2)-H...N hydrogen bonds, C(sp)-H...π hydrogen bridges, and π-π stacking interactions, leading to a 3D polar crystal [].

ANone: The polar assembly of 2,6-diethynylpyridine crystals results in notable nonlinear optical properties. Specifically, it exhibits a strong powder second harmonic generation (SHG) response, found to be five times stronger than that of crystalline urea [], highlighting its potential in nonlinear optics applications.

ANone: Yes, 2,6-diethynylpyridine serves as a valuable building block in polymer synthesis. It is widely employed in Sonogashira-Hagihara coupling reactions, enabling the creation of diverse polymers. For instance, its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene yields macrocyclic compounds with alternating segments []. Additionally, it has been successfully incorporated into the synthesis of poly(N-isopropylacrylamide) (PNIPAM) to create both covalently linked and non-covalently Ru(II)-chelated four-arm star-shaped polymers [, ].

ANone: Quaternization of the pyridine nitrogen in 2,6-diethynylpyridine, achieved through reactions with methyl iodide or methyl triflate, significantly alters its electronic and optical properties. This modification leads to enhanced π-electron delocalization along the molecule's backbone, resulting in a pronounced red shift in UV-Vis absorption spectra [, ]. Additionally, quaternized derivatives often display increased fluorescence intensities and quantum efficiencies compared to their neutral counterparts [].

ANone: 2,6-diethynylpyridine acts as a key component in constructing metallo-supramolecular structures. Its ability to chelate with metal ions, like Ni2+, through the nitrogen atom of the pyridine ring and the triple bonds of the ethynyl groups enables the formation of supramolecular hydrogels []. The self-assembly process is driven by the coordination interactions between the ligand and the metal ions, leading to the formation of three-dimensional networks that trap water molecules, resulting in hydrogel formation.

ANone: Research indicates promising catalytic applications for materials incorporating 2,6-diethynylpyridine. For example, a porous organic framework (POF) synthesized using 2,6-diethynylpyridine as a building block has demonstrated excellent catalytic activity in the palladium-catalyzed hydrogenation of olefins []. The 2,6-bis(1,2,3-triazol-4-yl)pyridyl units within the POF act as chelating sites for palladium nanoparticles, facilitating their stabilization and dispersion within the porous framework.

ANone: The geometry of 2,6-diethynylpyridine, along with the counter anion used, plays a crucial role in determining the dimensionality of the resulting organometallic networks when complexed with silver(I) []. For instance, reactions with 2,5-diethynylpyridine (a positional isomer) can yield either 2D or 3D networks based on the anion employed (CF3CO2- vs. NO3-). In contrast, 2,6-diethynylpyridine, with its ethynyl groups at the 2 and 6 positions, leads to the formation of organometallic chains when reacted with CF3CO2Ag. These chains are further interconnected through the CF3CO2- ligands, ultimately resulting in a 2D network [].

ANone: Derivatives of 2,6-diethynylpyridine, specifically bis(phenylethynyl)pyridylcarboxamides, have shown potential as environment-sensitive fluorescent probes for biological applications []. These probes exhibit significant fluorescence turn-on responses upon binding to specific DNA structures, such as the human telomeric G-quadruplex (h-TELO) []. This property enables their use in detecting and imaging these biologically relevant DNA structures with high selectivity.

ANone: Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, has proven highly advantageous in synthesizing various 2,6-diethynylpyridine-based materials [, , ]. This approach offers several benefits:

ANone: Supramolecular hydrogels based on 2,6-diethynylpyridine showcase a remarkable ability to self-heal, attributed to the dynamic nature of the metal-ligand coordination bonds []. When a hydrogel incorporating this ligand is damaged, the non-covalent interactions between the 2,6-bis(1,2,3-triazol-4-yl)-pyridine (btp) ligand and metal ions, such as Ni2+, can readily break and reform at the damaged site, enabling the hydrogel to regain its structural integrity and mechanical properties over time []. This self-healing capacity holds potential for applications in areas like drug delivery, wound healing, and tissue engineering.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。